9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole
Description
9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole is a carbazole-based compound characterized by two carbazole moieties linked via a central biphenyl core, with additional biphenyl substituents at the 9-positions. This structure enhances conjugation and rigidity, making it suitable for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs). Its design aims to balance hole- and electron-transport properties while maintaining high thermal stability .
Properties
IUPAC Name |
9-(3-phenylphenyl)-3-[9-(3-phenylphenyl)carbazol-3-yl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)35-17-11-19-39(29-35)49-45-23-9-7-21-41(45)43-31-37(25-27-47(43)49)38-26-28-48-44(32-38)42-22-8-10-24-46(42)50(48)40-20-12-18-36(30-40)34-15-5-2-6-16-34/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTORZWIAZFXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Biphenyl-Carbazole Coupling
The Ullmann reaction remains the most widely adopted method for synthesizing 9,9'-bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole. A representative protocol involves:
Table 1: Ullmann Coupling Optimization Parameters
Post-reaction purification via tetrahydrofuran (THF) recrystallization yields 99.8% purity, as confirmed by HPLC.
Oxidative Coupling: FeCl3-Mediated Dimerization
Carbazole Dimerization Mechanism
Oxidative coupling offers an alternative route using FeCl3 as both oxidant and catalyst:
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Reaction Setup : Carbazole derivatives dissolved in chloroform with FeCl3 (3 equiv).
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Reduction Step : Zinc powder in acetic acid/ethyl acetate removes oxidative byproducts.
This method produces 3,3'-bicarbazole intermediates, which are subsequently functionalized with biphenyl groups via Suzuki coupling. While effective, the 48-hour reaction time and moderate yields (~55%) limit industrial adoption compared to Ullmann routes.
Comparative Analysis of Synthetic Approaches
Yield and Scalability
Industrial Production Insights
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Continuous Flow Systems : Ullmann reactions adapt well to flow chemistry, reducing reaction times to <2 hours via enhanced heat/mass transfer.
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Automated Crystallization : THF/hexane solvent systems enable high-throughput purification, critical for metric-ton production.
Advanced Functionalization Techniques
Post-Synthetic Modifications
Chemical Reactions Analysis
Types of Reactions
9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and thermal stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells, contributing to the efficiency of light absorption and charge separation.
Materials Science: Its unique structural properties make it a valuable component in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 9,9’-Bis([1,1’-biphenyl]-3-yl)-3,3’-bi-9H-carbazole exerts its effects is primarily through its interaction with electronic and photonic systems. The compound’s molecular structure allows for efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other electronic devices. The pathways involved include the transfer of electrons and holes within the material, facilitating the desired electronic properties .
Comparison with Similar Compounds
Structural Comparison with Similar Carbazole Derivatives
Key Structural Features
- Target Compound : Two carbazole units are symmetrically connected at the 3- and 3′-positions to a central biphenyl group. Each carbazole’s 9-position is substituted with a biphenyl group, extending π-conjugation.
- mCBP (3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl) : Carbazole groups are directly attached to a central biphenyl at the 3- and 3′-positions but lack the additional biphenyl substituents at the 9-positions .
- mCP (1,3-Bis(N-carbazolyl)benzene) : Carbazole units are linked via a meta-phenylene group, creating a smaller conjugated system compared to biphenyl-based hosts .
- CBP (4,4′-N,N′-Dicarbazole-biphenyl) : Carbazole groups are attached to a biphenyl core at the 4- and 4′-positions, resulting in a linear structure with reduced steric hindrance .
- SFBCz (9-(9,9′-Spirobi[fluoren]-3-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole) : Incorporates a spirofluorene spacer, enhancing thermal stability but complicating synthesis .
Structural Implications
- The target compound’s biphenyl substituents at the 9-positions improve thermal stability and reduce aggregation-induced quenching compared to mCBP and CBP.
- The meta-linkage in mCP limits conjugation, resulting in higher triplet energy (T₁) but lower charge mobility .
Thermal and Morphological Stability
T₅%: Temperature at 5% weight loss.
*T₈: Melting point.
- The target compound exhibits superior thermal stability (T₅% >450°C) and a high glass transition temperature (T₉ ~240°C) due to its rigid biphenyl substituents, outperforming mCBP and CBP .
- SFBCz, with a spirofluorene spacer, shows comparable thermal stability but requires more complex synthesis .
Electronic and Optoelectronic Properties
HOMO/LUMO Levels
- Target Compound : HOMO ≈ -5.7 eV, LUMO ≈ -2.3 eV (estimated), suitable for hole and electron injection in OLEDs.
- mCBP : HOMO = -5.9 eV, LUMO = -2.1 eV .
- CBP : HOMO = -6.0 eV, LUMO = -2.4 eV .
- SFTRZ (Triazine-based host) : LUMO = -3.3 eV, better suited for electron transport .
Charge Transport
- The biphenyl groups in the target compound enhance hole mobility compared to mCBP and mCP, while its symmetric structure balances electron transport .
- mCP’s meta-linkage limits charge mobility but increases T₁ (3.0 eV), making it suitable for blue-emitting devices .
Efficiency and Stability
- Target Compound : In doped films with Ir(TMSBppy)ppy₂, external quantum efficiency (EQE) ≈ 18%, with reduced efficiency roll-off at high brightness due to balanced charge transport .
- mCBP : EQE ≈ 15% in similar devices, with faster roll-off attributed to imbalanced carrier injection .
- CBP: Limited to green-emitting devices (EQE ~12%) due to lower T₁ (~2.6 eV) .
Host-Emitter Compatibility
- The target compound’s wide bandgap (≈3.4 eV) and high T₁ (~2.8 eV) make it compatible with blue and green phosphorescent emitters, outperforming CBP and matching mCP’s T₁ .
Biological Activity
9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole (CAS No. 1352040-89-1) is a synthetic organic compound recognized for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 636.78 g/mol. The compound features a complex structure that includes multiple biphenyl and carbazole moieties, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections summarize key findings from various research studies.
In Vitro Studies
- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using the MTT assay across different cancer cell lines including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
- Jurkat Cells : The IC50 value was determined to be , indicating strong cytotoxicity.
- MCF-7 Cells : An IC50 of was reported after 48 hours of treatment.
- HeLa Cells : The compound showed an IC50 value of after similar treatment durations.
| Cell Line | IC50 Value (µM) | Treatment Duration |
|---|---|---|
| Jurkat | 4.64 ± 0.08 | 48 hours |
| MCF-7 | 8.47 ± 0.18 | 48 hours |
| HeLa | 9.22 ± 0.17 | 48 hours |
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound induced cell cycle arrest in the sub-G1 phase in Jurkat cells, indicating apoptosis as a mechanism of action.
In Vivo Studies
In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated significant antiangiogenic effects of the compound, suggesting its potential to inhibit tumor growth by blocking blood vessel formation.
The mechanisms underlying the anticancer activity of this compound appear to involve:
- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies indicated promising binding affinities to MMP-2 and MMP-9 with scores of and kcal/mol respectively.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways and activation of caspases.
Case Studies
Recent publications have documented specific case studies involving this compound:
- Study on Jurkat Cells : A study highlighted that treatment led to a significant reduction in viable cells with increasing concentration and time.
- Comparative Analysis with Standard Drugs : When compared to standard anticancer drugs like Tamoxifen and Avastin, this compound exhibited superior efficacy in certain cell lines while maintaining lower toxicity towards normal cells.
Q & A
Basic: What synthetic methodologies are effective for preparing 9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole, and how do reaction conditions influence yield?
Two primary routes are reported:
- Ullmann Coupling : Reaction of 9H-carbazole with 1,4-diiodobenzene using CuCl₂·2H₂O and Ag₂CO₃ as catalysts at 140°C for 48 hours, yielding ~54% after purification .
- Suzuki-Miyaura Cross-Coupling : Using tetrakis(triphenylphosphine)palladium(0) with biphenyl boronate derivatives in THF/water, achieving 54% yield after refluxing for 24 hours .
Key variables : Catalyst loading (10 mol% Pd), solvent polarity (DMPU enhances solubility), and temperature control (140°C for Ullmann vs. reflux for Suzuki). Lower yields in Ullmann coupling may arise from steric hindrance, while Suzuki offers better regioselectivity.
Basic: How can researchers characterize the electronic properties (HOMO/LUMO) and thermal stability of this compound?
- Cyclic Voltammetry (CV) : Determine oxidation/reduction potentials in dichloromethane (e.g., HOMO = −5.37 eV, LUMO = −2.08 eV) .
- Ultraviolet Photoelectron Spectroscopy (UPS) : Validate HOMO levels for solid-state applications .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 445°C, indicating suitability for high-temperature device fabrication .
- Differential Scanning Calorimetry (DSC) : Measure glass transition temperature (Tg > 361°C for polynorbornene derivatives) to assess amorphous film-forming ability .
Basic: What photophysical properties are critical for evaluating this compound in OLED applications?
- Photoluminescence Quantum Yield (PLQY) : Reported PLQY of 75–83% at 10 wt% doping in mixed hosts (e.g., mCBP/mCBP-CN) .
- Emission Spectra : Bicarbazole derivatives exhibit emission maxima at 416–428 nm in solution, with red shifts in solid state due to aggregation .
- Triplet Energy (ET) : ET ≈ 2.60 eV, enabling compatibility with green phosphorescent emitters (e.g., Ir(ppy)₃) .
Advanced: How does alkyl chain functionalization impact intermolecular arrangement and device performance?
- Alkyl Chain Length : Hexyl chains (e.g., 3b) reduce aggregation-induced quenching, sharpening emission bands (λmax = 428 nm) vs. ethyl chains (3a), which broaden emission into blue-green regions .
- Mobility Modulation : Longer alkyl chains (e.g., hexyl) lower hole/electron mobility (10⁻³–10⁻⁵ cm²/Vs) but enhance film homogeneity in solution-processed OLEDs .
Methodology : Compare time-resolved photoluminescence (TRPL) and atomic force microscopy (AFM) to correlate chain length with morphological stability.
Advanced: What strategies mitigate concentration quenching in doped emissive layers?
- Mixed Host Systems : Combining mCBP (3,3′-di(9H-carbazol-9-yl)-1,1′-biphenyl) with mCBP-CN (electron-deficient host) balances charge transport, achieving PLQY >80% at 10 wt% doping .
- Exciplex Cohosts : Pairing with SF2-TRZ (triazine acceptor) extends device lifetime (LT50 >10,000 hours) by reducing exciton-polaron annihilation .
Validation : Use transient electroluminescence (TrEL) to monitor quencher accumulation in degraded devices .
Advanced: How can researchers resolve contradictions in reported PLQY values across doping concentrations?
- Doping Gradient Analysis : Fabricate gradient-doped films via co-evaporation and map PLQY spatially using confocal microscopy.
- Host-Guest Energy Alignment : Ensure Förster resonance energy transfer (FRET) efficiency by matching host LUMO (−2.08 eV) with guest triplet levels (e.g., Ir(ppy)₃: ET = 2.40 eV) .
Case Study : PLQY drops at >15 wt% doping due to triplet-triplet annihilation, resolvable by optimizing host polarity .
Advanced: What computational tools predict the compound’s stability in operational OLED devices?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify degradation-prone sites (e.g., biphenyl linkages) .
- Molecular Dynamics (MD) : Simulate thermal stress at 85°C to predict morphological degradation in emissive layers .
Experimental Cross-Check : Correlate DFT-predicted BDEs with accelerated lifetime testing (e.g., 1000 cd/m² constant current) .
Advanced: How do steric effects from biphenyl substituents influence charge transport?
- Single-Crystal X-ray Diffraction : Reveal dihedral angles between carbazole and biphenyl moieties (e.g., 45°–60°), which hinder π-π stacking and reduce mobility .
- Space-Charge-Limited Current (SCLC) : Measure hole mobility (µh ≈ 10⁻³ cm²/Vs) in hole-only devices, showing 10× lower mobility than unsubstituted carbazoles due to steric bulk .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Non-Hazardous Classification : No acute toxicity (LD50 >2000 mg/kg), but use gloves/eye protection to avoid irritation .
- Ventilation : Ensure fume hood usage during synthesis to mitigate dust inhalation .
- Spill Management : Absorb with dry sand; avoid water to prevent dispersion .
Advanced: How can researchers optimize solution-processed films for large-area OLEDs?
- Solvent Engineering : Use high-boiling-point solvents (e.g., chlorobenzene) to reduce coffee-ring effects in inkjet printing .
- Additive Strategies : Incorporate 1% polystyrene to enhance viscosity and film uniformity .
- Post-Annealing : Anneal at 120°C for 10 minutes to improve crystallinity without degrading carbazole cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
